(Nitromethyl)cyclohexane

Process safety Thermal stability Reaction solvent selection

(Nitromethyl)cyclohexane (CAS 2625-30-1) is a primary nitroalkane of molecular formula C₇H₁₃NO₂ (MW 143.18 g/mol), consisting of a cyclohexyl ring attached to a nitromethyl (–CH₂NO₂) group. It is a colorless liquid with a predicted density of 1.0 ± 0.1 g/cm³, a boiling point of 229.6 ± 9.0 °C at 760 mmHg, a flash point of 95.2 ± 11.5 °C, and a calculated ACD/LogP of 2.40.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 2625-30-1
Cat. No. B1618839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Nitromethyl)cyclohexane
CAS2625-30-1
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C[N+](=O)[O-]
InChIInChI=1S/C7H13NO2/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2
InChIKeyXYXAUWIWPPUGLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Nitromethyl)cyclohexane (CAS 2625-30-1): Core Identity and Physicochemical Baseline for Research Procurement


(Nitromethyl)cyclohexane (CAS 2625-30-1) is a primary nitroalkane of molecular formula C₇H₁₃NO₂ (MW 143.18 g/mol), consisting of a cyclohexyl ring attached to a nitromethyl (–CH₂NO₂) group . It is a colorless liquid with a predicted density of 1.0 ± 0.1 g/cm³, a boiling point of 229.6 ± 9.0 °C at 760 mmHg, a flash point of 95.2 ± 11.5 °C, and a calculated ACD/LogP of 2.40 . Commercially available grades are typically certified to a purity of 98% . As a primary nitroalkane bearing a pre-installed cyclohexane ring, this compound serves as a strategic intermediate for the synthesis of cyclohexyl-containing amines, amino acids, and spirocyclic frameworks—most notably in the manufacture of gabapentin via 1-(nitromethyl)cyclohexyl-acetic acid derivatives [1].

Why Analogs Like Nitromethane, Nitrocyclohexane, or 1-Nitropropane Cannot Simply Replace (Nitromethyl)cyclohexane in Critical Applications


Although (nitromethyl)cyclohexane belongs to the broad class of primary and secondary nitroalkanes, it cannot be freely interchanged with simpler analogs such as nitromethane, nitrocyclohexane, or 1-nitropropane. The differences are rooted in three quantifiable dimensions: (i) the methylene spacer between the nitro group and the cyclohexyl ring converts a reactive center from secondary to primary nitro, altering both the number of ionizable α-protons and the steric environment for condensation or Michael addition reactions [1]; (ii) the cyclohexyl ring is pre-installed, eliminating the need for later-stage ring construction when targeting cyclohexane-containing pharmacophores—a critical advantage in gabapentin manufacturing where the entire cyclohexane scaffold must be in place before further elaboration [2]; and (iii) the compound's boiling point, flash point, and hydrophobicity profile differ substantially from smaller nitroalkanes, impacting solvent selection, extraction efficiency, and process safety . Simply swapping in nitromethane sacrifices the pre-built ring architecture; swapping in nitrocyclohexane replaces a primary nitro with a secondary nitro, reducing versatile α-carbon functionalization options. The quantitative evidence below establishes the precise magnitude of these differences.

(Nitromethyl)cyclohexane (CAS 2625-30-1): Quantitative Head-to-Head Evidence for Differentiated Scientific and Industrial Selection


Boiling Point and Flash Point vs. Nitromethane: Process Safety and Thermal Window Differentiation

(Nitromethyl)cyclohexane exhibits a boiling point approximately 128 °C higher and a flash point approximately 60 °C higher than nitromethane, the most common small-molecule nitroalkane used in organic synthesis. This thermal profile expands the accessible reaction temperature range and reduces flammability hazard during handling and storage [1].

Process safety Thermal stability Reaction solvent selection

Pre-Installed Cyclohexane Scaffold for Gabapentin Synthesis: Synthetic Step-Count Advantage over Nitromethane

In the patented synthesis of gabapentin, the intermediate is explicitly 1-(nitromethyl)cyclohexyl-acetic acid or its derivatives, in which the cyclohexane moiety is already present in the target compound [1]. Using nitromethane as a substitute would require a separate, multi-step cyclohexane ring construction or cyclohexylidene condensation step, as documented in alternative gabapentin routes where nitromethane is added to cyclohexylidene acetate intermediates [2]. This adds at least 1–2 synthetic steps and introduces hazardous reagents (e.g., Wittig reagents, sodium cyanide) that are absent when starting from pre-formed (nitromethyl)cyclohexane derivatives.

Pharmaceutical intermediates Gabapentin synthesis API manufacturing

UV Absorption Maximum (λmax) of Anion vs. Nitroalkane Homologous Series: Analytical Detection and Structural Fingerprinting

The methanenitronate anion of cyclohexylnitromethane (i.e., (nitromethyl)cyclohexane) shows a UV absorption maximum at λmax = 234.5 nm (εmax = 10,900 M⁻¹cm⁻¹), which is bathochromically shifted relative to nitromethane (λmax = 232 nm, εmax = 9,000) and hypsochromically shifted relative to cyclopropylnitromethane (λmax = 242.5 nm, εmax = 12,800). This systematic variation with cycloalkyl ring size permits unambiguous identification and quantification in reaction mixtures where multiple nitroalkane species may co-exist [1].

Spectroscopic characterization Analytical method development Nitroalkane identification

Hydrophobicity (LogP) Compared to Nitromethane and 1-Nitropropane: Extraction and Chromatographic Retention Differentiation

The calculated ACD/LogP of (nitromethyl)cyclohexane is 2.40, substantially exceeding that of nitromethane (experimental LogP ≈ −0.35) and 1-nitropropane (experimental LogP ≈ 0.9) [1]. This ~2.8 log unit difference relative to nitromethane translates to a ~630-fold greater preference for the organic phase in an octanol-water partition, enabling efficient extraction from aqueous reaction mixtures using standard organic solvents such as ethyl acetate or dichloromethane.

Liquid-liquid extraction Chromatographic separation LogP/D partitioning

Primary vs. Secondary Nitroalkane Reactivity: α-Proton Availability and Sequential Functionalization Advantage over Nitrocyclohexane

(Nitromethyl)cyclohexane is a primary nitroalkane bearing two α-hydrogens on the nitromethyl carbon, enabling sequential deprotonation and alkylation or addition at the α-position. In contrast, nitrocyclohexane is a secondary nitroalkane with only one α-hydrogen, limiting it to a single functionalization event [1]. This difference was demonstrated historically in the reaction of these compounds with alicyclic ketones: (nitromethyl)cyclohexane derivatives undergo condensation and Michael addition reactions characteristic of primary nitroalkanes, whereas nitrocyclohexane participates in Mannich-type chemistry typical of secondary nitroalkanes [1][2].

Nitroalkane reactivity C–C bond formation Sequential functionalization

Defined R&D and Industrial Application Scenarios for (Nitromethyl)cyclohexane (CAS 2625-30-1) Grounded in Quantitative Evidence


Gabapentin and Cyclohexane-Containing API Intermediate Manufacturing

The compound is the direct precursor to 1-(nitromethyl)cyclohexyl-acetic acid derivatives, which are key intermediates in the patented synthesis of gabapentin (1-(aminomethyl)cyclohexyl-acetic acid). Procuring (nitromethyl)cyclohexane eliminates at least two synthetic steps compared to nitromethane-based routes and avoids handling of hazardous nitromethane and pyrophoric catalysts, directly reducing EHS burden and process complexity [1]. This scenario is validated by patent WO2000039074A1 and is most relevant for pharmaceutical CDMOs and API manufacturers seeking step-economical, safer synthetic routes to gabapentin and structurally related drugs.

High-Temperature Reaction Development Requiring Low-Volatility Nitroalkane Solvent/Reagent

With a boiling point of 229.6 °C, (nitromethyl)cyclohexane offers a ~128 °C wider liquid thermal window than nitromethane (bp 101.2 °C), enabling its use as both a reactant and a high-boiling solvent in condensations, nitroaldol (Henry) reactions, and Michael additions conducted at temperatures ≥120 °C without autoclave equipment [1]. Its flash point of 95.2 °C further reduces flammability concerns compared to nitromethane (flash point 35 °C) and 1-nitropropane (flash point 34–36 °C) . Process chemists developing thermally demanding nitroalkane transformations should preferentially select this compound when reaction temperature requirements exceed the operational limits of volatile nitroalkanes.

Spectroscopic Method Development and Quality Control of Nitroalkane Intermediates

The distinct UV absorption maximum of the (nitromethyl)cyclohexane nitronate anion at λmax = 234.5 nm (ε = 10,900) provides a robust spectroscopic marker for HPLC-UV method development, enabling selective detection and quantification even in the presence of structurally similar nitroalkane impurities or byproducts [1]. The compound's elevated logP (2.40) also ensures strong retention on reversed-phase C18 columns (predicted ACD/KOC = 336), facilitating chromatographic separation from more polar nitroalkane contaminants . Analytical development scientists and QC laboratories in regulated pharmaceutical environments can leverage these properties for identity testing and purity assays.

Synthesis of Disubstituted Cyclohexane Derivatives via Sequential α-Functionalization

As a primary nitroalkane bearing exactly two α-hydrogens, (nitromethyl)cyclohexane enables sequential C–C bond formation at the α-carbon (e.g., mono-alkylation followed by a second alkylation or Michael addition) with greater control than nitromethane (three α-hydrogens, risk of over-alkylation) and broader scope than nitrocyclohexane (only one α-hydrogen, single functionalization) [1]. This controlled reactivity profile is supported by historical studies on the condensation of nitroparaffins with alicyclic ketones, where (nitromethyl)cyclohexane-derived intermediates exhibited predictable reactivity yielding mono- and dialkylated products [1]. Medicinal chemistry and process R&D groups synthesizing libraries of cyclohexane-based bioactive molecules should select this compound when iterative α-functionalization under predictable control is a critical design requirement.

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